molecular formula C9H8F2O B1645571 5,7-difluoro-2,3-dihydro-1H-inden-1-ol

5,7-difluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1645571
M. Wt: 170.16 g/mol
InChI Key: WFIROEBHLFQTTP-UHFFFAOYSA-N
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Description

5,7-Difluoro-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol characterized by a dihydroindene backbone with hydroxyl and fluorine substituents at positions 1, 5, and 5. Its molecular formula is C₉H₈F₂O, and its structure features a fused bicyclic system with two fluorine atoms meta to the hydroxyl group (). The hydroxyl group at position 1 contributes to its polarity and hydrogen-bonding capacity, while the fluorine substituents enhance metabolic stability and influence electronic properties.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2

InChI Key

WFIROEBHLFQTTP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1O)C(=CC(=C2)F)F

Canonical SMILES

C1CC2=C(C1O)C(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Evidence ID
5,7-Difluoro-2,3-dihydro-1H-inden-1-ol -OH (C1), -F (C5, C7) C₉H₈F₂O Chiral alcohol; enantiopurity challenges due to volatility 1, 11, 12
4,7-Difluoro-2,3-dihydro-1H-inden-1-ol -OH (C1), -F (C4, C7) C₉H₈F₂O Positional isomer; altered electronic effects due to fluorine placement 11, 14
4,7-Difluoro-1-indanone -C=O (C1), -F (C4, C7) C₉H₆F₂O Ketone derivative; reduced polarity, increased reactivity for nucleophilic additions 14
(S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine -NH₂ (C1), -F (C5, C7) C₉H₁₀F₂N Amine analog; enhanced basicity, potential CNS activity 12, 17
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol -OH (C4), -Br (C5, C7) C₉H₈Br₂O Brominated analog; heavier halogens increase molecular weight and lipophilicity 15, 16
5-Fluoro-1-methyl-1H-indole Indole core, -F (C5), -CH₃ (N1) C₉H₈FN Heterocyclic analog; indole framework with methylation, distinct electronic profile 2
Key Observations:
  • Functional Groups : Replacing the hydroxyl group with an amine () introduces basicity, while ketone derivatives () enable diverse reactivity, such as forming hydrazones or undergoing condensations.
  • Halogen Effects : Bromine substituents () increase molecular weight (291.97 g/mol vs. 170.16 g/mol for the target compound) and may enhance lipophilicity but reduce metabolic stability compared to fluorine.
Key Observations:
  • The target compound’s synthesis requires careful handling to avoid racemization, as prolonged vacuum exposure during solvent removal can lead to sublimation of the racemic fraction .
  • Methylation of indole derivatives () is straightforward, but sulfonation (e.g., in 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole) demands anhydrous conditions and precise stoichiometry .

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